Distinct Hydrogen-Bonding Topology (DDA) Enables Specific IsoG Pairing
Isocytosine (isoC) possesses a donor-donor-acceptor (DDA) hydrogen-bonding pattern, which is a key differentiating feature from cytosine's acceptor-donor-acceptor (ADA) pattern. This inversion is the basis for isoC forming a stable, three-hydrogen-bond base pair with isoguanine (isoG), which is not possible with cytosine [1]. The isoC/isoG pair is as stable as a canonical cytosine/guanine (C/G) Watson-Crick pair in duplex DNA, a finding confirmed by both experimental thermodynamic data and ab initio calculations [2].
| Evidence Dimension | Base Pair Stability (Thermodynamic) |
|---|---|
| Target Compound Data | isoC/isoG pair stability is equivalent to a C/G Watson-Crick pair |
| Comparator Or Baseline | C/G Watson-Crick pair (standard for comparison) |
| Quantified Difference | ΔTm ≈ 0 (as stable as C/G pair in studied duplexes) |
| Conditions | Oligonucleotide duplex denaturation studies; results from two independent duplex systems |
Why This Matters
This data proves that isocytosine is not a simple cytosine analog but a specialized building block for constructing orthogonal, stable base pairs in synthetic genetic systems.
- [1] Roberts C, Bandaru R, Switzer C. Theoretical and Experimental Study of Isoguanine and Isocytosine: Base Pairing in an Expanded Genetic System. J Am Chem Soc. 1997;119(20):4640-4649. View Source
- [2] Roberts C, Bandaru R, Switzer C. Theoretical and Experimental Study of Isoguanine and Isocytosine: Base Pairing in an Expanded Genetic System. J Am Chem Soc. 1997;119(20):4640-4649. View Source
